4-(2-Chlorophenyl)-2-(piperidin-4-yl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 4-[4-(2-chlorophenyl)-2-thiazolyl]- is an organic compound with a complex structure that includes a piperidine ring, a chlorophenyl group, and a thiazolyl group. This compound is known for its significant applications in pharmaceutical research and industrial chemistry due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 4-[4-(2-chlorophenyl)-2-thiazolyl]- typically involves multi-step organic reactions. One common method includes the catalytic reduction of 4-chlorobenzaldehyde with piperidine in the presence of hydrogen . Another method involves the reaction of (4-chlorophenyl)(pyridine-2-yl)methanol with trichloroacetonitrile in an organic solvent under the presence of a base catalyst .
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 4-[4-(2-chlorophenyl)-2-thiazolyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation is a common method for reducing this compound.
Substitution: Nucleophilic substitution reactions are facilitated by the presence of the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines or alcohols.
Scientific Research Applications
Piperidine, 4-[4-(2-chlorophenyl)-2-thiazolyl]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Piperidine, 4-[4-(2-chlorophenyl)-2-thiazolyl]- involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activities and receptor functions, leading to various physiological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)piperidine: Shares the chlorophenyl group but lacks the thiazolyl moiety.
4-(4-Chlorophenyl)-4-hydroxypiperidine: Contains a hydroxyl group instead of the thiazolyl group.
4-Piperidinopiperidine: Another piperidine derivative with different substituents.
Uniqueness
Piperidine, 4-[4-(2-chlorophenyl)-2-thiazolyl]- is unique due to the presence of both the chlorophenyl and thiazolyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H15ClN2S |
---|---|
Molecular Weight |
278.8 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-2-piperidin-4-yl-1,3-thiazole |
InChI |
InChI=1S/C14H15ClN2S/c15-12-4-2-1-3-11(12)13-9-18-14(17-13)10-5-7-16-8-6-10/h1-4,9-10,16H,5-8H2 |
InChI Key |
JGASRIAIQFMLEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC(=CS2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.